

Head-to-Head Comparison of Commercial 11-dehydro Thromboxane B2 Assay Kits

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Compound of Interest

Compound Name: *11-dehydro Thromboxane B3*

Cat. No.: *B10767769*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of commercially available 11-dehydro Thromboxane B2 (11-dhTxB2) enzyme-linked immunosorbent assay (ELISA) kits. 11-dhTxB2 is a stable metabolite of the highly unstable Thromboxane A2 (Tx A2), a potent mediator of platelet aggregation and vasoconstriction. Accurate measurement of 11-dhTxB2 is crucial for assessing Tx A2 biosynthesis in various physiological and pathological conditions. This guide aims to assist researchers in selecting the most suitable kit for their specific needs by comparing key performance characteristics based on publicly available data.

Performance Characteristics

The following table summarizes the key quantitative performance data for 11-dhTxB2 ELISA kits from prominent manufacturers. It is important to note that most commercially available kits are for 11-dehydro Thromboxane B2, a closely related and more commonly measured metabolite than **11-dehydro Thromboxane B3**.

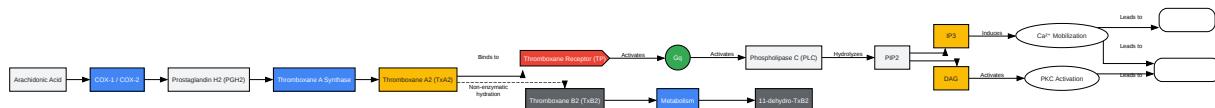
| Feature | Cayman Chemical | MyBioSource | Creative Diagnostics |
|--------------------------------|---|--|---|
| Product Name | 11-dehydro Thromboxane B2 ELISA Kit - Monoclonal | 11-Dehydro-Thromboxane B2 ELISA Kit (Representative) | Mouse 11-dehydro-thromboxane B2 ELISA Kit |
| Catalog Number | 519510 | MBS008022 / MBS730613 | DEIA-BJ2352 |
| Assay Type | Competitive ELISA | Sandwich ELISA | Competitive ELISA |
| Sample Type | Plasma, Serum, Urine, other matrices | Body fluids, Tissue homogenates, Secretions | Serum, Plasma, Cell culture supernatants, Body fluid, Tissue homogenate |
| Species Reactivity | Human, Mouse, Rat, Bovine, Eel, Goat[1] | Human, Camel, Rabbit, Chicken (kit dependent)[2] | Mouse[3] |
| Assay Range | 15.6 - 2,000 pg/mL[1] | 0.25 - 8 ng/mL (MBS008022)[2] | 0.5 - 10 ng/mL[3] |
| Sensitivity | 34 pg/mL (80% B/B0)[1] | 0.1 ng/mL (MBS008022)[2] | 0.1 ng/mL[3] |
| Precision (Intra-Assay CV) | Not explicitly stated in summary | < 15% (MBS008022)[2] | Data not available |
| Precision (Inter-Assay CV) | Not explicitly stated in summary | < 15% (MBS008022)[2] | Data not available |
| Specificity (Cross-Reactivity) | 11-dehydro Thromboxane B2: 100% 11-dehydro-2,3-dinor Thromboxane B2: 330% Prostaglandin D2: 0.12% 2,3-dinor Thromboxane B2: | No significant cross-reactivity or interference observed (specific data not provided)[2] | Data not available |

0.10%Thromboxane
B2: 0.08%Arachidonic
Acid:
<0.01%Prostaglandin
F2 α : <0.01%^[1]

| | | | |
|---------------------|-------------------------------|--------------------|--------------------|
| Accuracy (Recovery) | Data not available in summary | Data not available | Data not available |
|---------------------|-------------------------------|--------------------|--------------------|

Signaling Pathway

The following diagram illustrates the biosynthesis of Thromboxane A2 and its subsequent signaling cascade.

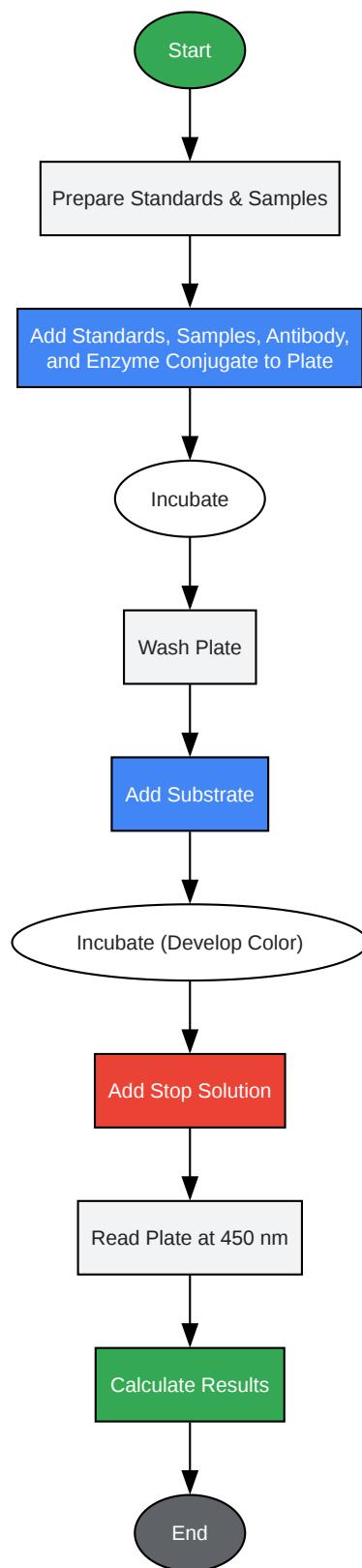


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Caption: Thromboxane A2 biosynthesis and signaling pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for a competitive ELISA used in the quantification of 11-dhTx β 2. Specific incubation times and reagent volumes will vary by manufacturer and should be followed according to the kit protocol.



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Caption: General competitive ELISA workflow for 11-dhTxB2.

Experimental Protocols

Below is a generalized experimental protocol for a competitive 11-dhTxB2 ELISA. It is imperative to consult and adhere to the specific manufacturer's protocol provided with the kit.

1. Reagent Preparation:

- Prepare all reagents, including wash buffer, assay buffer, standards, and samples, according to the kit's instructions.
- Create a standard curve by performing serial dilutions of the provided 11-dhTxB2 standard.

2. Sample Preparation:

- Collect and process samples (e.g., plasma, serum, urine) as recommended by the manufacturer. This may involve centrifugation and dilution.
- Ensure samples are free of particulate matter.

3. Assay Procedure:

- Add standards and samples to the appropriate wells of the antibody-coated microplate.
- Add the 11-dhTxB2 conjugate (e.g., HRP- or AP-labeled) to each well.
- Add the specific antibody to each well.
- Incubate the plate for the time and at the temperature specified in the protocol, allowing for the competitive binding to occur.
- Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.
- Add the substrate solution to each well and incubate for the recommended time to allow for color development. The intensity of the color will be inversely proportional to the amount of 11-dhTxB2 in the sample.
- Stop the enzymatic reaction by adding the stop solution.

4. Data Analysis:

- Read the absorbance of each well at the recommended wavelength (typically 450 nm) using a microplate reader.
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of 11-dhTxB2 in the samples by interpolating their absorbance values from the standard curve.
- Factor in any dilution of the samples to calculate the final concentration.

Conclusion

The choice of an 11-dehydro Thromboxane B2 ELISA kit should be guided by the specific requirements of the study, including the sample type, required sensitivity, and the expected concentration range of the analyte. The Cayman Chemical kit offers a well-characterized option with detailed performance data, including extensive cross-reactivity information. MyBioSource provides a range of kits for different species with stated precision, although specific cross-reactivity data is lacking in their datasheets. The Creative Diagnostics kit provides an option for researchers working with mouse models, though detailed performance characteristics are not as readily available. Researchers are encouraged to contact the manufacturers directly for the most up-to-date information and to request any missing performance data to make an informed decision.

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References

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